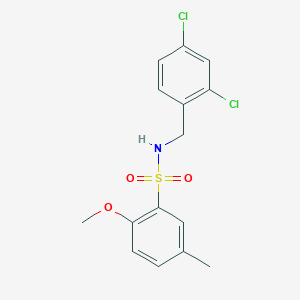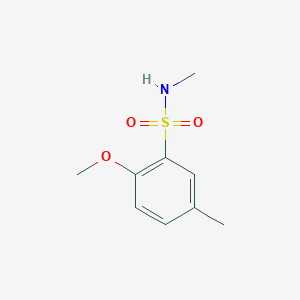
3-Chloro-4-methoxycinnamic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-4-methoxycinnamic acid is an organic compound with the molecular formula C10H9ClO3 It is a derivative of cinnamic acid, characterized by the presence of a chlorine atom at the third position and a methoxy group at the fourth position on the aromatic ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Chloro-4-methoxycinnamic acid can be synthesized through several methods. One common approach involves the reaction of 3-chloro-4-methoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions typically include:
Base: Sodium hydroxide or potassium hydroxide
Solvent: Ethanol or water
Temperature: Reflux conditions
Another method involves the Heck reaction, where 3-chloro-4-methoxyiodobenzene is coupled with acrylic acid in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound often employs large-scale organic synthesis techniques, optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-4-methoxycinnamic acid undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Can be reduced to form alcohols or alkanes.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
Oxidation: 3-Chloro-4-methoxybenzoic acid
Reduction: 3-Chloro-4-methoxybenzyl alcohol
Substitution: 3-Methoxy-4-substituted cinnamic acids
Applications De Recherche Scientifique
3-Chloro-4-methoxycinnamic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for various derivatives.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals.
Mécanisme D'action
The mechanism of action of 3-Chloro-4-methoxycinnamic acid involves its interaction with various molecular targets and pathways. It can inhibit specific enzymes, modulate signaling pathways, and interact with cellular receptors. For example, its anti-inflammatory effects may be mediated through the inhibition of cyclooxygenase enzymes, while its anticancer properties could involve the induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
3-Chloro-4-methoxycinnamic acid can be compared with other cinnamic acid derivatives, such as:
4-Methoxycinnamic acid: Lacks the chlorine atom, which may result in different chemical reactivity and biological activity.
3-Chlorocinnamic acid: Lacks the methoxy group, which can influence its solubility and interaction with biological targets.
4-Chlorocinnamic acid: Chlorine atom is at a different position, affecting its steric and electronic properties.
The presence of both the chlorine atom and the methoxy group in this compound makes it unique, providing a distinct combination of chemical and biological properties.
Propriétés
Numéro CAS |
58236-76-3 |
|---|---|
Formule moléculaire |
C15H16O2 |
Poids moléculaire |
228.29 g/mol |
Nom IUPAC |
1-(4-phenylphenoxy)propan-2-ol |
InChI |
InChI=1S/C15H16O2/c1-12(16)11-17-15-9-7-14(8-10-15)13-5-3-2-4-6-13/h2-10,12,16H,11H2,1H3 |
Clé InChI |
UWKGWHKJDNLDBJ-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C=CC(=O)O)Cl |
SMILES isomérique |
COC1=C(C=C(C=C1)/C=C/C(=O)O)Cl |
SMILES canonique |
CC(COC1=CC=C(C=C1)C2=CC=CC=C2)O |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(mesitylsulfonyl)(methyl)amino]-N-(2-methoxybenzyl)acetamide](/img/structure/B427209.png)
![N-(2,6-dimethylphenyl)-2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}acetamide](/img/structure/B427210.png)
![N-(tert-butyl)-2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}acetamide](/img/structure/B427211.png)
![2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}-N-(3-methylphenyl)acetamide](/img/structure/B427213.png)
![1-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(3-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B427214.png)
![4-{[4-(1-Azepanylcarbonyl)-1-piperidinyl]sulfonyl}-2-chlorophenyl methyl ether](/img/structure/B427216.png)
![N-(4-phenoxyphenyl)-2-[(phenylsulfonyl)amino]propanamide](/img/structure/B427218.png)
![2-[methyl(2-naphthylsulfonyl)amino]-N-(4-phenoxyphenyl)acetamide](/img/structure/B427221.png)
![2-{[(4-bromophenyl)sulfonyl]amino}-N-(4-phenoxyphenyl)propanamide](/img/structure/B427223.png)
![1-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(2-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B427224.png)



